molecular formula C5H8O2 B3190392 4-Cyclopentene-1,3-diol CAS No. 4157-01-1

4-Cyclopentene-1,3-diol

Cat. No. B3190392
Key on ui cas rn: 4157-01-1
M. Wt: 100.12 g/mol
InChI Key: IGRLIBJHDBWKNA-UHFFFAOYSA-N
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Patent
US04132726

Procedure details

0.70 gram (7.0 mmols) of 3,5-dihydroxycyclopent-1-ene and 0.83 gram (10.5 mmols) of pyridine were dissolved in 20 milliliters of anhydrous tetrahydrofuran, after which a solution of 0.70 g (9.0 mmols) of acetic acid chloride in 6 milliliters of anhydrous tetrahydrofuran was added dropwise over a period of 15 hours at room temperature in a stream of dried nitrogen, using a syringe drive. After concentrating the solvent with a rotary evaporator, 20 milliliters of ethyl acetate was added, following which the reaction mixture was washed with dilute hydrochloric acid (5 ml × 2), saturated sodium bicarbonate solution (5 ml × 2) and saturated sodium chloride solution (5 ml × 2). The organic layer was then separated and dried with anhydrous sodium sulfate. On distilling off the solvent, 1.00 gram of a colorless oil substance was obtained.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][CH:5]([OH:7])[CH:4]=[CH:3]1.N1C=CC=CC=1.[C:14](Cl)(=[O:16])[CH3:15]>O1CCCC1>[C:14]([O:1][CH:2]1[CH2:6][CH:5]([OH:7])[CH:4]=[CH:3]1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
OC1C=CC(C1)O
Name
Quantity
0.83 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the solvent
CUSTOM
Type
CUSTOM
Details
with a rotary evaporator, 20 milliliters of ethyl acetate
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
was washed with dilute hydrochloric acid (5 ml × 2), saturated sodium bicarbonate solution (5 ml × 2) and saturated sodium chloride solution (5 ml × 2)
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
On distilling off the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1C=CC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04132726

Procedure details

0.70 gram (7.0 mmols) of 3,5-dihydroxycyclopent-1-ene and 0.83 gram (10.5 mmols) of pyridine were dissolved in 20 milliliters of anhydrous tetrahydrofuran, after which a solution of 0.70 g (9.0 mmols) of acetic acid chloride in 6 milliliters of anhydrous tetrahydrofuran was added dropwise over a period of 15 hours at room temperature in a stream of dried nitrogen, using a syringe drive. After concentrating the solvent with a rotary evaporator, 20 milliliters of ethyl acetate was added, following which the reaction mixture was washed with dilute hydrochloric acid (5 ml × 2), saturated sodium bicarbonate solution (5 ml × 2) and saturated sodium chloride solution (5 ml × 2). The organic layer was then separated and dried with anhydrous sodium sulfate. On distilling off the solvent, 1.00 gram of a colorless oil substance was obtained.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][CH:5]([OH:7])[CH:4]=[CH:3]1.N1C=CC=CC=1.[C:14](Cl)(=[O:16])[CH3:15]>O1CCCC1>[C:14]([O:1][CH:2]1[CH2:6][CH:5]([OH:7])[CH:4]=[CH:3]1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
OC1C=CC(C1)O
Name
Quantity
0.83 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the solvent
CUSTOM
Type
CUSTOM
Details
with a rotary evaporator, 20 milliliters of ethyl acetate
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
was washed with dilute hydrochloric acid (5 ml × 2), saturated sodium bicarbonate solution (5 ml × 2) and saturated sodium chloride solution (5 ml × 2)
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
On distilling off the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1C=CC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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